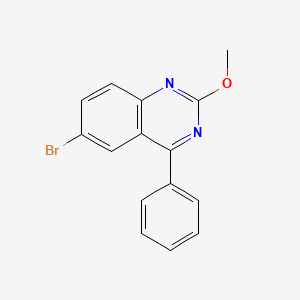
6-Bromo-2-methoxy-4-phenylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-methoxy-4-phenylquinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities.
Mecanismo De Acción
Target of Action
Quinazolines, the class of compounds to which it belongs, have been found to act on a variety of biological targets . These include various enzymes, receptors, and proteins involved in critical cellular processes, contributing to their wide range of biological activities .
Mode of Action
Quinazolines are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function .
Biochemical Pathways
Quinazolines have been found to affect a variety of biochemical pathways, often related to their targets’ functions . These can include pathways involved in cell growth and proliferation, inflammation, and various disease processes .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
The effects of quinazolines can vary widely depending on their specific targets and modes of action . These can include changes in cellular signaling, gene expression, enzyme activity, and more .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-2-methoxy-4-phenylquinazoline. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Análisis Bioquímico
Biochemical Properties
Quinazolines are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the quinazoline derivative and the biomolecule it interacts with .
Cellular Effects
Quinazoline derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some quinazoline derivatives have been found to inhibit the growth of cancer cells .
Molecular Mechanism
Quinazoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 6-Bromo-2-methoxy-4-phenylquinazoline at different dosages in animal models have not been reported yet. The effects of quinazoline derivatives can vary with dosage, and high doses may cause toxic or adverse effects .
Metabolic Pathways
Quinazoline derivatives can interact with various enzymes and cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Quinazoline derivatives can interact with various transporters or binding proteins and can affect their localization or accumulation .
Subcellular Localization
Quinazoline derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Métodos De Preparación
The synthesis of 6-Bromo-2-methoxy-4-phenylquinazoline typically involves several steps, including the formation of the quinazoline core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzonitrile with a suitable aldehyde or ketone can form the quinazoline core, followed by bromination and methoxylation to introduce the desired substituents . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity .
Análisis De Reacciones Químicas
6-Bromo-2-methoxy-4-phenylquinazoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like sodium borohydride to reduce specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Bromo-2-methoxy-4-phenylquinazoline has several scientific research applications:
Comparación Con Compuestos Similares
6-Bromo-2-methoxy-4-phenylquinazoline can be compared with other quinazoline derivatives, such as:
6-Bromo-2-methylquinoline: Similar in structure but with a methyl group instead of a methoxy group.
4-Bromo-6-methoxy-2-phenylquinoline: Differing in the position of the bromine and methoxy groups.
2-(4-bromophenyl)-quinazolin-4(3H)-one: Another quinazoline derivative with different substituents.
These comparisons highlight the unique structural features and potential biological activities of this compound.
Propiedades
IUPAC Name |
6-bromo-2-methoxy-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-19-15-17-13-8-7-11(16)9-12(13)14(18-15)10-5-3-2-4-6-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZQZJSCZVKQIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Butyl 4-(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate](/img/structure/B2855988.png)
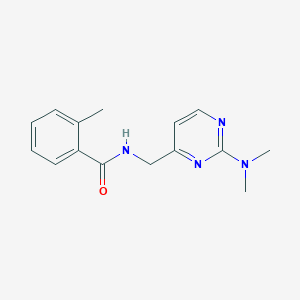
![2-(2-(4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2855992.png)
![methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate](/img/structure/B2855993.png)
![1-[(2-Methyl-5-nitrobenzene)sulfonyl]pyrrolidine](/img/structure/B2855994.png)
![3-[(cyanomethyl)sulfanyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B2855995.png)
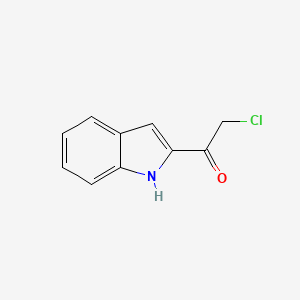
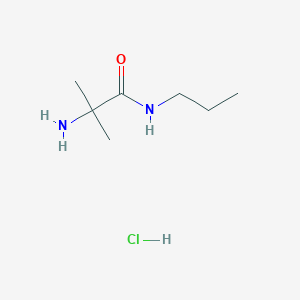
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2855998.png)
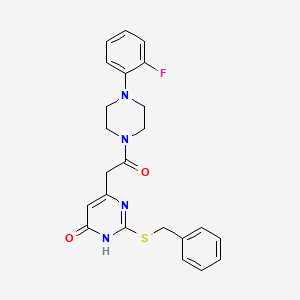
![4-[butyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2856004.png)
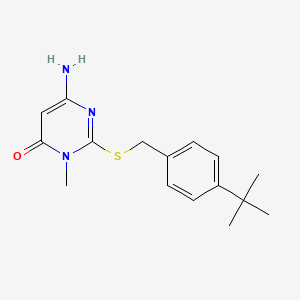
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2856006.png)
![2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid](/img/structure/B2856009.png)
